molecular formula C26H29N3O4 B11584911 4-(1-benzofuran-2-ylcarbonyl)-5-[4-(dimethylamino)phenyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-(1-benzofuran-2-ylcarbonyl)-5-[4-(dimethylamino)phenyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11584911
M. Wt: 447.5 g/mol
InChI Key: UTTZTCFQKUMNNF-UHFFFAOYSA-N
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Description

4-(1-BENZOFURAN-2-CARBONYL)-5-[4-(DIMETHYLAMINO)PHENYL]-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a benzofuran moiety, a dimethylaminophenyl group, and a pyrrolidone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-BENZOFURAN-2-CARBONYL)-5-[4-(DIMETHYLAMINO)PHENYL]-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. Key steps may include:

    Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving phenol derivatives and carbonyl compounds.

    Introduction of the Dimethylaminophenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Construction of the Pyrrolidone Ring: This can be synthesized through condensation reactions involving amines and carbonyl compounds.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions can occur at the carbonyl groups.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Activity: Compounds with similar structures are often studied for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

    Drug Development: The compound may be investigated for its potential as a pharmaceutical agent.

Industry

    Materials Science: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(1-BENZOFURAN-2-CARBONYL)-5-[4-(DIMETHYLAMINO)PHENYL]-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-BENZOFURAN-2-CARBONYL)-5-[4-(DIMETHYLAMINO)PHENYL]-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • 4-(1-BENZOFURAN-2-CARBONYL)-5-[4-(DIMETHYLAMINO)PHENYL]-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE

Uniqueness

The uniqueness of 4-(1-BENZOFURAN-2-CARBONYL)-5-[4-(DIMETHYLAMINO)PHENYL]-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C26H29N3O4

Molecular Weight

447.5 g/mol

IUPAC Name

3-(1-benzofuran-2-carbonyl)-2-[4-(dimethylamino)phenyl]-1-[3-(dimethylamino)propyl]-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C26H29N3O4/c1-27(2)14-7-15-29-23(17-10-12-19(13-11-17)28(3)4)22(25(31)26(29)32)24(30)21-16-18-8-5-6-9-20(18)33-21/h5-6,8-13,16,23,31H,7,14-15H2,1-4H3

InChI Key

UTTZTCFQKUMNNF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=C(C=C4)N(C)C

Origin of Product

United States

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